4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is a synthetic compound belonging to the indazole class, characterized by its unique trifluoromethyl and bromo substituents. Indazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This compound is particularly noted for its potential applications in pharmaceuticals due to the presence of the trifluoromethyl group, which can enhance biological activity and metabolic stability.
The compound can be synthesized through various methods, primarily involving the bromination of indazole derivatives followed by methylation processes. Several patents and scientific articles detail these synthesis routes, highlighting the compound's relevance in research and development.
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is classified as a heterocyclic aromatic compound. It features:
The synthesis of 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole typically involves several steps:
The synthesis generally yields moderate to high product yields (typically between 60% to 80%) depending on reaction conditions such as temperature, solvent choice, and reaction time. For instance, one method reports a yield of 79.6% under optimized conditions using potassium carbonate as a base in methanol .
The molecular formula for 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is . The structure consists of:
Key structural data includes:
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole can participate in various chemical reactions typical of indazoles:
Reactions are often conducted under controlled conditions to prevent side reactions, with monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for compounds like 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is primarily related to their interaction with biological targets:
Research indicates that such compounds can exhibit anti-inflammatory, anti-tumor, and antimicrobial activities due to their structural properties .
Relevant analyses include:
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole has significant applications in scientific research:
Palladium-catalyzed cross-coupling methodologies have revolutionized the functionalization of indazole scaffolds, enabling efficient carbon-carbon bond formation critical for synthesizing pharmaceutically relevant compounds such as 4-bromo-1-methyl-3-(trifluoromethyl)-1H-indazole. These transition metal-mediated reactions provide exceptional chemoselectivity and functional group tolerance, making them indispensable for late-stage diversification of the indazole core [5].
Continuous flow technology has emerged as a transformative platform for conducting Negishi cross-coupling reactions on indazole derivatives. This approach involves the reaction of 3-iodo-1H-indazole intermediates with organozinc reagents under precisely controlled flow conditions. The enhanced mass/heat transfer characteristics of microreactors significantly improve reaction efficiency compared to batch processing, reducing typical reaction times from hours to minutes while minimizing undesired protodehalogenation byproducts. Critical parameters for optimization include zinc reagent concentration (0.5-1.5 M), residence time (2-8 minutes), and reaction temperature (60-100°C). The continuous process enables excellent reproducibility in alkyl group installation at the C3 position of the indazole scaffold, which serves as a key intermediate for subsequent bromination and methylation steps [1] [5].
The judicious selection of supporting ligands has proven crucial for achieving high-yielding sp³–sp² couplings with challenging alkylzinc reagents. Systematic screening has demonstrated that ferrocene-based bidentate phosphine ligands, particularly 1,1′-bis(diphenylphosphino)ferrocene (dppf), significantly enhance catalytic activity in palladium-mediated cross-coupling reactions. When immobilized in imidazolium ionic liquids (BMImBF₄), PdCl₂(dppf) complexes exhibit superior performance compared to monodentate ligands or other bidentate alternatives, facilitating turnover numbers exceeding 500 in some indazole functionalization reactions. This ligand-accelerated catalysis enables efficient coupling of sterically hindered secondary alkylzinc reagents that typically exhibit low reactivity in traditional cross-coupling systems [5].
Table 1: Ligand Screening for Palladium-Catalyzed Indazole Coupling Reactions
Ligand Structure | Ionic Liquid Medium | Reaction Yield (%) | Reaction Time (h) |
---|---|---|---|
PdCl₂(dppf) | BMImBF₄ | 94 | 2 |
PdCl₂(dtbpf) | BMImBF₄ | 78 | 4 |
PdCl₂(PPh₃)₂ | BMImBF₄ | 65 | 6 |
PdCl₂(dppf) | BMImPF₆ | 88 | 3 |
PdCl₂(dppf) | None | 72 | 6 |
Regioselective bromination at the C4 position of 1-methyl-3-(trifluoromethyl)-1H-indazole represents a critical transformation in the synthesis of the target molecule. N-Bromosuccinimide (NBS) in acetonitrile (0.1M concentration) provides optimal selectivity when reactions are conducted at 0-5°C for 2-3 hours. The reaction proceeds via electrophilic aromatic substitution, with the electron-withdrawing trifluoromethyl group at C3 directing bromination to the adjacent C4 position. Careful control of stoichiometry (1.05-1.2 equivalents NBS) prevents dibromination byproducts. Post-reaction quenching with sodium bisulfite effectively removes excess brominating agent, and the product can be isolated in >85% yield through crystallization from ethanol/water mixtures. This methodology demonstrates excellent functional group compatibility with N-methyl-protected indazoles and tolerates various substituents at the C5 and C6 positions [1] [3].
Table 2: Optimization of NBS Bromination Conditions
Solvent System | Temperature (°C) | NBS Equivalents | Yield (%) | Regioselectivity (C4:C6) |
---|---|---|---|---|
Acetonitrile | 0-5 | 1.05 | 92 | >50:1 |
Dichloromethane | 0-5 | 1.05 | 88 | 30:1 |
DMF | 0-5 | 1.05 | 45 | 15:1 |
Acetonitrile | 25 | 1.05 | 85 | 40:1 |
Acetonitrile | 0-5 | 1.20 | 90 | 45:1 |
Acetic Acid | 0-5 | 1.05 | 78 | 25:1 |
The installation of the trifluoromethyl group at the C3 position can be accomplished through either radical or electrophilic pathways. Copper(I)-mediated radical trifluoromethylation using Umemoto's reagent (1-trifluoromethyl-3,3-dimethyl-2,1-benziodoxole) in DMF at 100°C provides efficient access to the trifluoromethylated indazole core. Alternatively, electrophilic trifluoromethylation can be achieved using trifluoromethyl trimethylsilane (TMSCF₃) in the presence of catalytic potassium carbonate in DMSO at ambient temperature. The radical pathway typically delivers higher yields (75-85%) but requires higher temperatures, while the electrophilic approach offers milder conditions at the expense of slightly reduced yields (65-75%). Both methods demonstrate excellent functional group tolerance toward pre-existing bromine substituents, enabling flexible synthetic sequencing. Recent advances have shown that visible-light photoredox catalysis using Ru(bpy)₃Cl₂ as catalyst and 1,4-dicyanobenzene as oxidant can achieve trifluoromethylation at room temperature in acetonitrile/water mixtures with comparable efficiency to traditional methods [3] [8] [9].
The efficient construction of multi-substituted indazoles requires precise control over reaction sequences. A highly optimized protocol involves initial regioselective bromination at C4 using NBS in acetonitrile at 0°C, followed by N-methylation using dimethyl sulfate in the presence of potassium carbonate in DMF at 50°C. This sequential approach capitalizes on the enhanced nucleophilicity of the indazole nitrogen after bromination, facilitating quantitative N-methylation within 1-2 hours. The methodology demonstrates excellent compatibility with the trifluoromethyl group already present at C3, with no observable demethylation or debromination side reactions. For substrates requiring additional functionalization, palladium-catalyzed Suzuki coupling can be incorporated after the halogenation step but prior to methylation, enabling the introduction of diverse aryl groups at C5 or C6 positions. This orthogonal reaction sequence provides access to a wide array of 1,3,4-trisubstituted indazole derivatives with excellent overall yields (70-85% over three steps) [5] [9].
Innovative one-pot methodologies have significantly streamlined the synthesis of complex indazole derivatives. A particularly efficient approach involves palladium-catalyzed Heck-reduction-cyclization (HRC) of 2-bromobenzaldehydes with allylic alcohols, followed by in situ cyclization to form the indazole core. Subsequent treatment with trifluoromethylating reagents and brominating agents in the same reaction vessel enables the installation of both the trifluoromethyl group and bromine substituent without intermediate purification. This cascade methodology minimizes processing time and improves overall yield by avoiding isolation of sensitive intermediates. The one-pot protocol proceeds through three key stages: (1) palladium-catalyzed coupling of the aldehyde with allylic alcohol (110°C, 4 hours), (2) reduction of the resulting enone using diisobutylaluminum hydride (-78°C to 25°C), and (3) acid-catalyzed cyclization (trifluoroacetic acid, 80°C) concurrent with electrophilic trifluoromethylation. Bromination can be effected in the final step by addition of NBS after completion of cyclization. This integrated approach typically delivers 4-bromo-1-methyl-3-(trifluoromethyl)-1H-indazole in 65-70% overall yield with >95% purity after simple extractive workup [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: